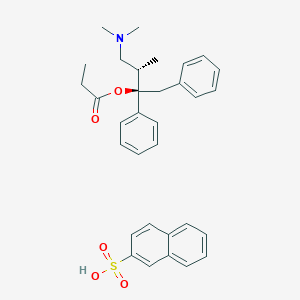
Levopropoxyphene napsylate anhydrous
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication that suppresses cough. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s .
準備方法
The synthesis of levopropoxyphene involves several steps:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
Grignard Reaction: The aminoketone is then reacted with benzylmagnesium bromide to produce the amino alcohol.
Esterification: The amino alcohol is esterified using propionic anhydride to yield the final product.
Industrial production methods typically involve these steps under controlled conditions to ensure the purity and yield of the final product.
化学反応の分析
Levopropoxyphene napsylate anhydrous undergoes various chemical reactions:
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: It can undergo substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Levopropoxyphene napsylate anhydrous has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Research on its interaction with biological receptors, particularly the sigma-1 receptor, has been conducted.
Medicine: Historically used as an antitussive, it has been studied for its effects on the central nervous system.
Industry: Its synthesis and production methods are of interest in pharmaceutical manufacturing
作用機序
Levopropoxyphene exerts its effects primarily by binding to the sigma-1 receptor, although it binds poorly compared to other antitussives. Unlike its enantiomer dextropropoxyphene, which has analgesic effects, levopropoxyphene is mainly effective as a cough suppressant .
類似化合物との比較
Levopropoxyphene is compared with its enantiomer dextropropoxyphene and the racemic mixture propoxyphene:
Dextropropoxyphene: Has significant analgesic effects and is used as a pain reliever.
Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.
Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects .
特性
CAS番号 |
5714-90-9 |
|---|---|
分子式 |
C32H37NO5S |
分子量 |
547.7 g/mol |
IUPAC名 |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |
InChIキー |
VZPXFHVJUUSVLH-VNJAQMQMSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
異性体SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
正規SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Key on ui other cas no. |
5714-90-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


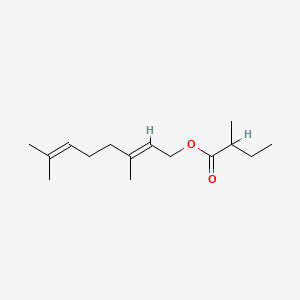
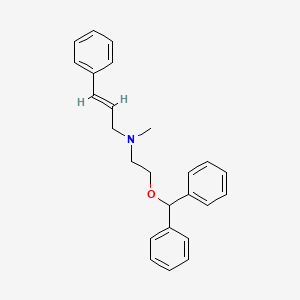
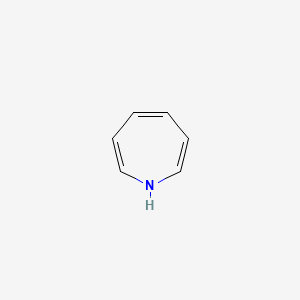
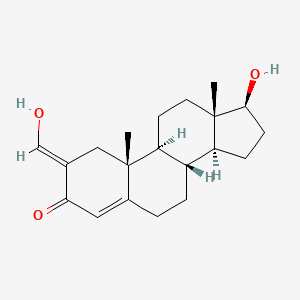
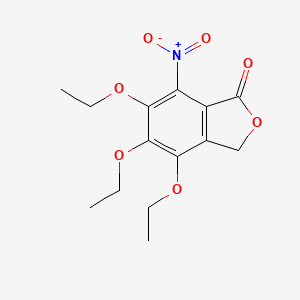
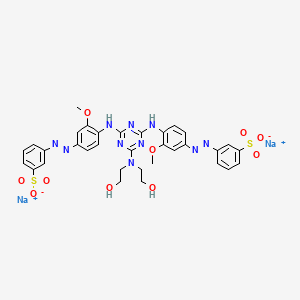
![[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1623684.png)
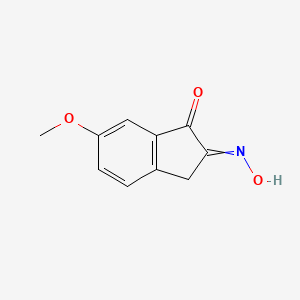
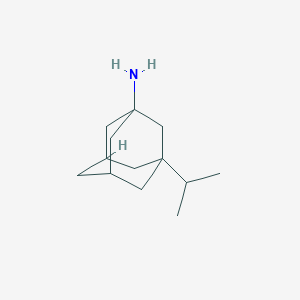
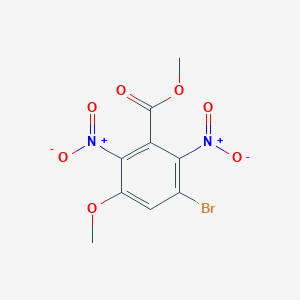
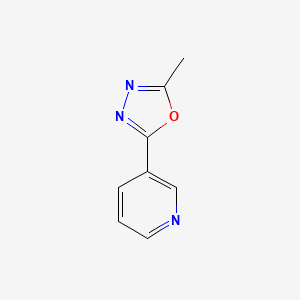

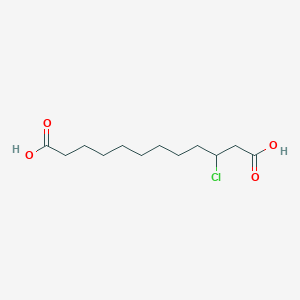
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-1-ium-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B1623695.png)
